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Compound of Interest

Compound Name: YS-201

Cat. No.: B1670723 Get Quote

DISCLAIMER: Initial searches for "YS-201" did not yield a specific biological agent. However,

extensive research suggests that the query likely refers to YL201, a promising antibody-drug

conjugate in clinical development. This guide will primarily focus on YL201, while also providing

information on NEO-201, another clinical-stage antibody-based therapeutic, to address

potential nomenclature confusion.

YL201: A B7-H3-Targeting Antibody-Drug Conjugate
YL201 is an investigational antibody-drug conjugate (ADC) being developed by MediLink

Therapeutics for the treatment of various solid tumors.[1][2] It is designed to selectively deliver

a potent cytotoxic payload to cancer cells that overexpress the B7 homologue 3 (B7-H3)

protein.

Core Components and Mechanism of Action
YL201 is a complex molecule composed of three key components:

A human anti-B7-H3 monoclonal antibody (Tambotatug): This antibody component provides

the specificity of YL201, targeting it to tumor cells that have the B7-H3 protein on their

surface.

A topoisomerase I inhibitor payload: This is the cytotoxic component of the ADC. Once

internalized by the cancer cell, this payload inhibits topoisomerase I, an enzyme essential for
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DNA replication. This inhibition leads to DNA damage, cell cycle arrest, and ultimately,

apoptosis (programmed cell death).[3][4][5]

A protease-cleavable linker (DL-01): This linker connects the antibody to the cytotoxic

payload. It is designed to be stable in the bloodstream, but to be cleaved by proteases

present in the tumor microenvironment, releasing the payload in the vicinity of the cancer

cells.[6]

The mechanism of action of YL201 is initiated by the binding of the antibody component to B7-

H3 on the surface of tumor cells. This is followed by the internalization of the ADC-B7-H3

complex. Inside the cell, the linker is cleaved, releasing the topoisomerase I inhibitor. The

released payload then exerts its cytotoxic effect by disrupting DNA replication, leading to the

death of the cancer cell.
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Fig. 1: Mechanism of Action of YL201.

The TMALIN® Platform
YL201 is developed using MediLink Therapeutics' proprietary Tumor Microenvironment

Activable Linker-payload (TMALIN®) platform.[1][7][8][9][10] This platform is designed to

generate homogeneous ADCs with a high drug-to-antibody ratio (DAR), which can improve the

therapeutic window. A key feature of the TMALIN® platform is the novel linker technology that
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allows for a dual cleavage mechanism, both extracellularly in the tumor microenvironment and

intracellularly within lysosomes. This is intended to enhance the targeted delivery and release

of the cytotoxic payload, potentially reducing systemic toxicity.[7][8][10]

Preclinical Biological Activity
Preclinical studies have demonstrated the potent anti-tumor activity of YL201.[6][11] In vitro

studies have shown that YL201 can induce cell cycle arrest and apoptosis in B7-H3 expressing

cancer cells.[6] In vivo studies using cell line-derived xenograft (CDX) and patient-derived

xenograft (PDX) mouse models have shown that YL201 can cause tumor regression at well-

tolerated doses.[6][11] Pharmacokinetic studies in monkeys have indicated that YL201 is highly

stable in circulation, and safety evaluations have shown an acceptable safety profile with no

significant off-target toxicity.[6]

Quantitative Preclinical Data for YL201

Parameter Cell Line/Model Result Reference

In Vitro Cytotoxicity
B7-H3-positive tumor

cell lines
Potent cytotoxicity [12]

IC50
B7-H3-positive tumor

cell lines

sub-nM range (for a

similar B7-H3 ADC)
[12]

In Vivo Efficacy
CDX and PDX mouse

models
Tumor regression [6][11]

Pharmacokinetics Monkeys
Highly stable in

circulation
[6]

Safety Monkeys
Acceptable safety

profile
[6]

Clinical Development and Efficacy
YL201 is currently being evaluated in Phase 1 and 2 clinical trials for the treatment of various

advanced solid tumors, including small cell lung cancer (SCLC), nasopharyngeal carcinoma

(NPC), and non-small cell lung cancer (NSCLC).[7][9] Clinical data presented to date have

shown promising anti-tumor activity and a manageable safety profile.
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Summary of Clinical Efficacy Data for YL201

Tumor Type
Objective
Response Rate
(ORR)

Median
Progression-Free
Survival (mPFS)

Reference

Extensive-Stage

SCLC
68.1% 6.2 months [7][9][13]

Nasopharyngeal

Carcinoma (NPC)
47% - [14]

All Solid Tumors

(Phase 1)
44.6% - [9]

Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)

Cell Culture: B7-H3 positive and negative cancer cell lines are cultured in appropriate media

and conditions.

Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of

YL201 or a control antibody for a specified period (e.g., 72 hours).

Viability Assessment: Cell viability is assessed using a standard method such as the

CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

Data Analysis: The percentage of viable cells is plotted against the drug concentration, and

the IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated.

In Vivo Xenograft Model (General Protocol)

Cell Implantation: Human cancer cells (either from a cell line or a patient tumor) are

implanted subcutaneously into immunocompromised mice.

Tumor Growth: Tumors are allowed to grow to a specified size.
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Treatment: Mice are randomized into treatment and control groups. The treatment group

receives YL201 intravenously at a specified dose and schedule, while the control group

receives a vehicle or control antibody.

Tumor Measurement: Tumor volume is measured regularly using calipers.

Data Analysis: Tumor growth curves are plotted for each group, and the tumor growth

inhibition (TGI) is calculated.

1. Cell Implantation
(Immunocompromised Mice)

2. Tumor Growth
(to specified size)

3. Randomization

4. Treatment Administration
(YL201 or Control)

5. Regular Tumor Measurement

6. Data Analysis
(Tumor Growth Inhibition)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1670723?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fig. 2: General workflow for in vivo xenograft studies.

NEO-201: A CEACAM5/6-Targeting Monoclonal
Antibody
NEO-201 is a humanized IgG1 monoclonal antibody that targets variants of carcinoembryonic

antigen-related cell adhesion molecules 5 and 6 (CEACAM5 and CEACAM6).[15] It was

developed by Precision Biologics and has shown preclinical anti-tumor activity.

Mechanism of Action
NEO-201 exerts its anti-tumor effects through multiple mechanisms:

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): NEO-201 can bind to tumor cells

expressing CEACAM5/6 and recruit natural killer (NK) cells to kill the tumor cells.[15][16][17]

Complement-Dependent Cytotoxicity (CDC): The binding of NEO-201 to tumor cells can also

activate the complement system, leading to the formation of a membrane attack complex

and lysis of the tumor cells.[15][17]

Blockade of CEACAM5-CEACAM1 Interaction: NEO-201 can block the interaction between

CEACAM5 on tumor cells and CEACAM1 on NK cells. This interaction is an inhibitory signal

for NK cells, so blocking it can enhance NK cell-mediated killing of tumor cells.[18]
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Fig. 3: Multi-faceted mechanism of action of NEO-201.

Preclinical Biological Activity
Preclinical studies have demonstrated that NEO-201 has anti-tumor activity in various cancer

models.

Quantitative Preclinical Data for NEO-201
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Parameter Cell Line/Model Result Reference

In Vitro ADCC AsPC-1, CFPAC-1
Increased cell lysis

with NEO-201
[19]

In Vitro CDC ASPC-1
Dose-dependent cell

lysis
[18]

In Vivo Efficacy
Pancreatic xenograft

tumors

Attenuated tumor

growth
[15][17]

Biodistribution
Xenograft-bearing

mice

Preferential

accumulation in tumor
[15]

Experimental Protocols
ADCC Assay (General Protocol using LDH release)

Cell Preparation: Target tumor cells (e.g., AsPC-1, CFPAC-1) and effector cells (human

PBMCs) are prepared.

Incubation: Target cells, effector cells, and NEO-201 are incubated together for a specific

period (e.g., 4 hours).

LDH Measurement: The release of lactate dehydrogenase (LDH) from lysed target cells into

the supernatant is measured using a colorimetric assay.

Data Analysis: The percentage of specific cell lysis is calculated based on the LDH release in

the presence of NEO-201 compared to controls.[19]

CDC Assay (General Protocol)

Cell Plating: Target cells are plated in a 96-well plate.

Treatment: Cells are treated with different concentrations of NEO-201 and a source of

complement (e.g., rabbit complement).

Incubation: The plate is incubated for a specified time.
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Viability Assessment: Cell viability is measured using a reagent like CellTiter-Glo®.

Data Analysis: The percentage of cell lysis is calculated relative to control wells.[18]

Conclusion
While the initial query for "YS-201" was ambiguous, the available scientific literature strongly

points to YL201 as the intended subject of interest. YL201 is a promising B7-H3-targeting ADC

with a novel linker-payload technology that has demonstrated significant anti-tumor activity in

both preclinical and clinical settings. Its targeted delivery of a topoisomerase I inhibitor

represents a potent and selective approach to cancer therapy. NEO-201, a distinct therapeutic

antibody targeting CEACAM5/6, also shows preclinical promise through its multifaceted

immune-mediated mechanisms of action. Continued clinical development of both YL201 and

NEO-201 will be crucial in determining their ultimate roles in the treatment of solid tumors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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